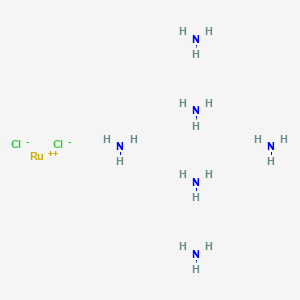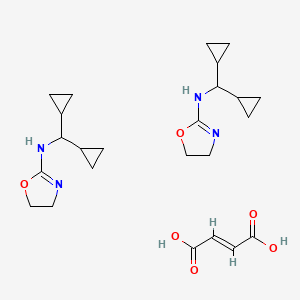
3-Bromotoluene (Methyl D3)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromotoluene (Methyl D3), also known as 1-bromo-3-methylbenzene, is an aryl bromide derived from toluene. It is characterized by the substitution of a bromine atom at the third position of the benzene ring, with a methyl group at the first position. This compound is commonly used as an intermediate in organic synthesis and has various applications in scientific research and industry.
Mechanism of Action
Target of Action
3-Bromotoluene (Methyl D3), also known as 1-bromo-3-(methyl-d3)benzene, is an aryl bromide based on toluene . The primary targets of this compound are the aromatic hydrogen atoms in toluene, which are replaced with a bromine atom .
Mode of Action
The interaction of 3-Bromotoluene (Methyl D3) with its targets involves the substitution of at least one aromatic hydrogen atom with a bromine atom . This results in the formation of bromotoluenes, which have the general formula C7H8-nBrn, where n is the number of bromine atoms .
Biochemical Pathways
The biochemical pathways affected by 3-Bromotoluene (Methyl D3) involve the oxidation of the methyl group. For instance, the methyl group may be oxidized using potassium permanganate to form the corresponding bromobenzoic acid . Additionally, the methyl group may also be partially oxidized to form bromobenzaldehyde .
Pharmacokinetics
The pharmacokinetics of 3-Bromotoluene (Methyl D3) are largely determined by its physical and chemical properties. It is practically insoluble in water but very soluble in ethanol, ether, benzene, carbon tetrachloride, and acetone . These properties influence the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties and their impact on bioavailability.
Result of Action
The molecular and cellular effects of 3-Bromotoluene (Methyl D3)'s action are primarily due to its role as a precursor to many organic building blocks . The oxidation of the methyl group leads to the formation of bromobenzoic acid and bromobenzaldehyde , which are important intermediates in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Bromotoluene can be synthesized through several methods:
Bromination of Toluene: This involves the electrophilic aromatic substitution of toluene using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction typically occurs at room temperature and yields a mixture of ortho, meta, and para isomers, with the meta isomer being separated through fractional distillation or recrystallization.
Diazotization of 3-Methylbenzenamine: This method involves the diazotization of 3-methylbenzenamine (meta-toluidine) followed by treatment with copper(I) bromide (CuBr). The reaction proceeds through the formation of a diazonium salt intermediate, which is then replaced by a bromine atom.
Industrial Production Methods
Industrial production of 3-bromotoluene often employs continuous flow reactors to ensure efficient mixing and heat transfer. The bromination of toluene is carried out under controlled conditions to maximize the yield of the desired isomer. Advanced separation techniques, such as chromatography, are used to purify the product.
Chemical Reactions Analysis
Types of Reactions
3-Bromotoluene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Coupling Reactions: It can undergo palladium-catalyzed coupling reactions, such as the Heck reaction or Suzuki coupling, to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium cyanide (KCN) in polar solvents like ethanol or water.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Coupling Reactions: Palladium catalysts (Pd/C) with bases like potassium carbonate (K2CO3) in solvents such as dimethylformamide (DMF).
Major Products
Substitution: 3-Methylphenol, 3-Methylbenzonitrile.
Oxidation: 3-Bromobenzoic acid, 3-Bromobenzaldehyde.
Coupling: Biaryl compounds.
Scientific Research Applications
3-Bromotoluene is widely used in scientific research due to its versatility:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Medicine: It is a precursor in the synthesis of various drugs and therapeutic agents.
Industry: It is used in the production of dyes, polymers, and other industrial chemicals.
Comparison with Similar Compounds
3-Bromotoluene is compared with other bromotoluene isomers:
2-Bromotoluene (1-bromo-2-methylbenzene): The bromine atom is at the ortho position relative to the methyl group. It has different reactivity and physical properties.
4-Bromotoluene (1-bromo-4-methylbenzene): The bromine atom is at the para position relative to the methyl group. It is less sterically hindered and has different reactivity.
Benzyl Bromide (α-bromotoluene): The bromine atom is substituted on the methyl group rather than the aromatic ring, leading to different chemical behavior.
3-Bromotoluene is unique due to its specific substitution pattern, which influences its reactivity and applications in organic synthesis.
Properties
IUPAC Name |
1-bromo-3-(trideuteriomethyl)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Br/c1-6-3-2-4-7(8)5-6/h2-5H,1H3/i1D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJIFKOVZNJTSGO-FIBGUPNXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C1=CC(=CC=C1)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(2R,3R,4S,5S,6S)-4,5-dihydroxy-6-methoxy-2-methyloxan-3-yl]acetamide](/img/structure/B580092.png)











